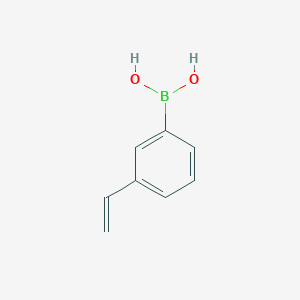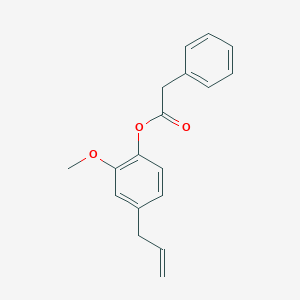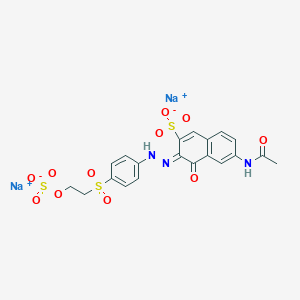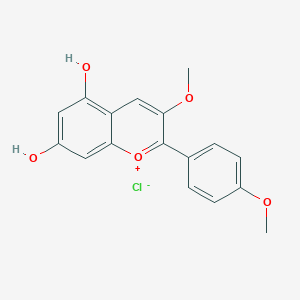
Phytyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berotralstat, sold under the brand name Orladeyo, is a medication used to prevent attacks of hereditary angioedema in people aged twelve years and older . It is a selective inhibitor of plasma kallikrein, an enzyme involved in the production of bradykinin, which promotes swelling and pain associated with hereditary angioedema attacks .
Preparation Methods
The synthesis of berotralstat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials to form the pyrazole ring structure.
Introduction of functional groups: Various functional groups, such as the trifluoromethyl group, are introduced through specific reactions.
Coupling reactions: The final product is obtained through coupling reactions that link the different intermediates together.
Industrial production methods for berotralstat involve optimizing these synthetic routes to ensure high yield and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Berotralstat undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule.
The major products formed from these reactions include various intermediates that are further processed to obtain the final product, berotralstat .
Scientific Research Applications
Berotralstat has several scientific research applications, including:
Mechanism of Action
Berotralstat exerts its effects by binding to plasma kallikrein and inhibiting its proteolytic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen and the release of bradykinin, a peptide that promotes swelling and pain during hereditary angioedema attacks . By reducing the amount of bradykinin available, berotralstat effectively prevents the symptoms of hereditary angioedema .
Comparison with Similar Compounds
Berotralstat is unique among plasma kallikrein inhibitors due to its oral administration and once-daily dosing regimen . Similar compounds include:
Icatibant: A bradykinin B2 receptor antagonist used for the treatment of acute hereditary angioedema attacks.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prophylaxis of hereditary angioedema attacks.
Ecallantide: A plasma kallikrein inhibitor used for the treatment of acute hereditary angioedema attacks.
Berotralstat’s uniqueness lies in its oral administration and long duration of action, making it a convenient option for patients requiring prophylaxis of hereditary angioedema attacks .
Properties
CAS No. |
10236-16-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+ |
InChI Key |
JIGCTXHIECXYRJ-LTGZKZEYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
density |
0.867-0.873 |
Key on ui other cas no. |
10236-16-5 |
physical_description |
Colourless liquid; Balsamic aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















